molecular formula C21H17ClFN3O B11336024 7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11336024
M. Wt: 381.8 g/mol
InChI Key: INWLTJOBKWIFQU-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloroaniline with 4-fluoroaniline under specific conditions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions to form the quinazolinone core structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17ClFN3O

Molecular Weight

381.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-(4-fluoroanilino)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H17ClFN3O/c1-12-20-18(26-21(24-12)25-17-8-6-16(23)7-9-17)10-14(11-19(20)27)13-2-4-15(22)5-3-13/h2-9,14H,10-11H2,1H3,(H,24,25,26)

InChI Key

INWLTJOBKWIFQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)CC(CC2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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